molecular formula C6H11NS B2734903 2-Thia-6-azaspiro[3.4]octane CAS No. 1498161-47-9

2-Thia-6-azaspiro[3.4]octane

Cat. No.: B2734903
CAS No.: 1498161-47-9
M. Wt: 129.22
InChI Key: DMRTWWSVFHZBFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, which is structurally similar to 2-Thia-6-azaspiro[3.4]octane, has been explained in a study . The study developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employed readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

Scientific Research Applications

Synthesis and Structural Diversity

  • Construction of Multifunctional Modules for Drug Discovery : 2-Thia-6-azaspiro[3.4]octane is used in the synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).

Anticancer Activity

  • Synthesis and Anticancer Activity : Derivatives of this compound have been synthesized and shown moderate to high inhibition activities against various human cancer cell lines, demonstrating their potential in anticancer research (Flefel et al., 2017).

Synthetic Approaches

  • (3+2) Cycloaddition Synthesis : The compound has been synthesized using (3+2) cycloaddition, offering an improved method to create substitutes for piperazine and morpholine (王雯 et al., 2015).
  • Dzhemilev Reaction : A method involving cycloalumination, leading to 6-ethyl-6-aluminaspiro[3.4]octane, has been used for the synthesis of this compound derivatives (D’yakonov, Finkelshtein, & Ibragimov, 2007).

NMR Spectroscopy

  • Structural and Conformational Analysis : 1-oxa-2-azaspiro[2.5]octane derivatives, related to this compound, have been analyzed using NMR spectroscopy for determining relative configuration and preferred conformations (Montalvo-González & Ariza-Castolo, 2012).

Other Applications

  • Discovery of Spirofused Piperazine and Diazepane Amides : This research highlights the use of an azaspiro[2.5]octane scaffold, closely related to this compound, in developing histamine-3 receptor antagonists with potential cognitive enhancement applications in mice models (Brown et al., 2014).

Versatile Chemical Structure

  • Chemistry of Substituted Thiazinanes and Derivatives : The paper discusses the importance of thiazinanes, including derivatives like 2-thia-4-azaspiro[5.5]undecane, for disease treatment, highlighting the broad potential of related compounds (Hassan et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 1-Oxa-6-azaspiro[3.4]octane oxalate, suggests that it is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye protection .

Properties

IUPAC Name

2-thia-7-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRTWWSVFHZBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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